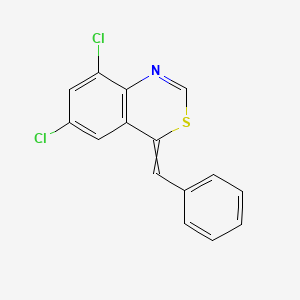

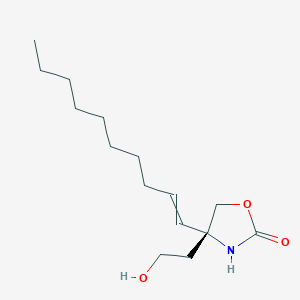

3,3'-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dodecane backbone with two N-methyl-1,2,4-oxadiazol-5-amine groups attached at the 1 and 12 positions. The presence of oxadiazole rings imparts significant chemical stability and reactivity, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,3'-(Dodecan-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin) beinhaltet typischerweise die Reaktion von Dodecandisäure mit N-Methylhydroxylaminhydrochlorid in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, Dodecandisäurechlorids, das dann mit N-Methylhydroxylamin reagiert, um die gewünschten Oxadiazol-Ringe zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann einen ähnlichen Syntheseweg beinhalten, jedoch im größeren Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3,3'-(Dodecan-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Oxadiazolen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

3,3'-(Dodecan-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Medizin: Wird auf sein potenzielles Einsatzgebiet in Medikamenten-Abgabesystemen und als Therapeutikum erforscht.

Industrie: Wird aufgrund seiner Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3,3'-(Dodecan-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Oxadiazolringe können Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren, wodurch verschiedene biochemische Prozesse beeinflusst werden. Die Fähigkeit der Verbindung, Redoxreaktionen zu durchlaufen, spielt auch eine Rolle bei ihrer biologischen Aktivität und führt möglicherweise zur Bildung reaktiver Sauerstoffspezies, die den Zelltod in Krebszellen induzieren können.

Wirkmechanismus

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) involves its interaction with specific molecular targets and pathways. The oxadiazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3,3'-(Hexan-1,6-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin)

- 3,3'-(Octan-1,8-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin)

- 3,3'-(Decan-1,10-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin)

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen weist 3,3'-(Dodecan-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amin) ein längeres Dodecan-Rückgrat auf, das seine physikalischen Eigenschaften wie Löslichkeit und Schmelzpunkt beeinflussen kann. Diese längere Kette sorgt auch für mehr Flexibilität und Potenzial für Interaktionen mit anderen Molekülen, wodurch ihre Anwendbarkeit in verschiedenen Bereichen verbessert wird.

Eigenschaften

CAS-Nummer |

648441-07-0 |

|---|---|

Molekularformel |

C18H32N6O2 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

N-methyl-3-[12-[5-(methylamino)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C18H32N6O2/c1-19-17-21-15(23-25-17)13-11-9-7-5-3-4-6-8-10-12-14-16-22-18(20-2)26-24-16/h3-14H2,1-2H3,(H,19,21,23)(H,20,22,24) |

InChI-Schlüssel |

AECZHRPXGVDGGO-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)

![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)

![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)

boranyl](/img/structure/B12604474.png)

![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)

![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)